REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Br.[Cl:13][C:14]1[N:19]=[C:18](Cl)[C:17]([CH3:21])=[CH:16][N:15]=1>O1CCCC1.BrCCBr.C[Si](Cl)(C)C.[Zn].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:13][C:14]1[N:19]=[C:18]([CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:12])([F:11])[F:1])[CH:4]=2)[C:17]([CH3:21])=[CH:16][N:15]=1 |^1:39,58|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CBr)C=CC1)(F)F
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
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TEMPERATURE
|
Details
|
The suspension was then cooled
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
reached 55° C.
|
Type
|
TEMPERATURE
|
Details
|
to heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The cooled reaction solution
|
Type
|
TEMPERATURE
|
Details
|
Upon heating
|
Type
|
CUSTOM
|
Details
|
exothermed strongly again at 55° C.
|
Type
|
TEMPERATURE
|
Details
|
was then heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 1 N aqueous hydrochloric acid and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (15 to 25% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)CC1=CC(=CC=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |